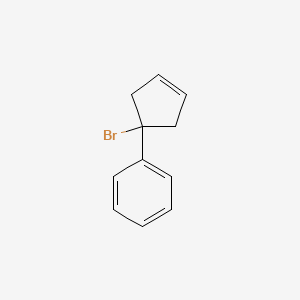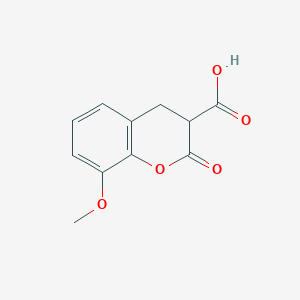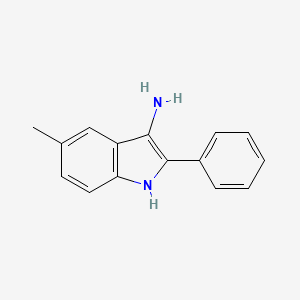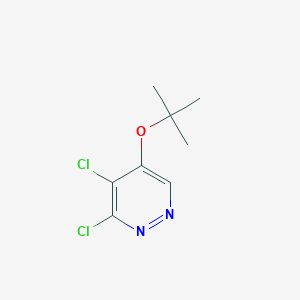
5-(tert-Butoxy)-3,4-dichloropyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butoxy)-3,4-dichloropyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The tert-butoxy group is a bulky electron-donating group, and the dichloro substitution adds to the compound’s unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)-3,4-dichloropyridazine typically involves the introduction of the tert-butoxy group and the dichloro substituents onto the pyridazine ring. One common method involves the reaction of 3,4-dichloropyridazine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butoxy)-3,4-dichloropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove the tert-butoxy group.
Elimination Reactions: The tert-butoxy group can be eliminated under strong acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridazines, while oxidation can produce pyridazine N-oxides.
Aplicaciones Científicas De Investigación
5-(tert-Butoxy)-3,4-dichloropyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butoxy)-3,4-dichloropyridazine involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The dichloro substituents can enhance the compound’s stability and resistance to metabolic degradation. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-(tert-Butoxy)-3-chloropyridazine: Similar structure but with one less chlorine atom.
5-(tert-Butoxy)-4-chloropyridazine: Similar structure but with the chlorine atom in a different position.
3,4-Dichloropyridazine: Lacks the tert-butoxy group, leading to different chemical properties.
Uniqueness
5-(tert-Butoxy)-3,4-dichloropyridazine is unique due to the combination of the tert-butoxy group and the dichloro substituents. This combination imparts specific reactivity patterns and stability, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
1346698-03-0 |
|---|---|
Fórmula molecular |
C8H10Cl2N2O |
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
3,4-dichloro-5-[(2-methylpropan-2-yl)oxy]pyridazine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-8(2,3)13-5-4-11-12-7(10)6(5)9/h4H,1-3H3 |
Clave InChI |
AXIRFDVKNIPWQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CN=NC(=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11882072.png)
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)
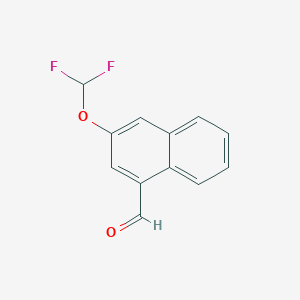


![7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11882109.png)
